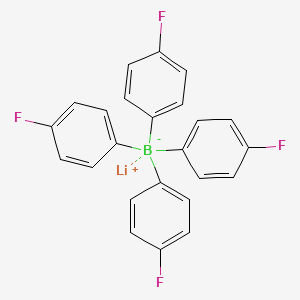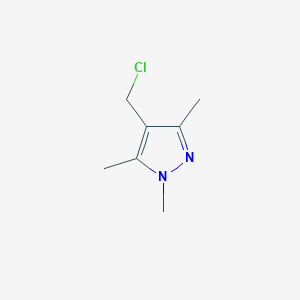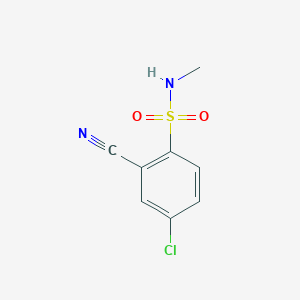
6-Bromo-2-methoxynicotinaldehyde hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methoxynicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a methoxy group is substituted at the 2nd position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinaldehyde hydrochloride typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the following steps :
- A solution of 6-bromo-3-iodo-2-methoxypyridine in diethyl ether is cooled to -80°C in a nitrogen atmosphere.
- n-Butyllithium is added dropwise, followed by stirring at the same temperature for one hour.
- N,N-dimethylformamide is then added dropwise to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled temperature environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used in the synthesis of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde hydrochloride is primarily based on its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
- 6-Bromonicotinaldehyde
- 6-Bromo-4-methylnicotinaldehyde
- 6-Bromo-4-methoxynicotinaldehyde
- 6-Bromo-2-hydroxynicotinaldehyde
Comparison: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the nicotinaldehyde structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C7H7BrClNO2 |
|---|---|
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
6-bromo-2-methoxypyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-4H,1H3;1H |
Clave InChI |
FAKUYTNLWXHLFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)

![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)


